N-(4-amino-3-methyl-oxazol-5-yl)acetamide
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Overview
Description
N-(4-amino-3-methyl-oxazol-5-yl)acetamide: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-3-methyl-oxazol-5-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-4-nitro-oxazole with acetic anhydride, followed by reduction of the nitro group to an amino group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-3-methyl-oxazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amines, and nitro compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-amino-3-methyl-oxazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-3-methyl-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1,3-oxazol-5-yl)acetamide
- N-(5-methyl-3-isoxazolyl)acetamide
- N-(4-aminophenyl)acetamide
Uniqueness
N-(4-amino-3-methyl-oxazol-5-yl)acetamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41230-63-1 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N-(4-amino-3-methyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-3-5(7)6(11-9-3)8-4(2)10/h7H2,1-2H3,(H,8,10) |
InChI Key |
HUEKKRSEFIXCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1N)NC(=O)C |
Origin of Product |
United States |
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